molecular formula C13H7BrClF3N2O B4606039 5-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide

5-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide

Cat. No.: B4606039
M. Wt: 379.56 g/mol
InChI Key: GXWPWMQQYLWQDV-UHFFFAOYSA-N
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Description

5-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide is a useful research compound. Its molecular formula is C13H7BrClF3N2O and its molecular weight is 379.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.93824 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity and Synthesis

5-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide, along with related compounds, is part of a broader class of chemicals with significant biological activity. For instance, N-(4-bromophenyl)-5,6-dichloronicotinamide shows promise as an agent with herbicidal, pesticidal, or fungicidal properties. The chemical structures of these compounds allow for intermolecular hydrogen bonding, which might contribute to their biological activity (Jethmalani et al., 1996). Additionally, research on novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has unveiled excellent herbicidal activity against certain weeds, suggesting potential agricultural applications (Yu et al., 2021).

Supramolecular Chemistry

Nicotinamide-based compounds have been explored for their capacity to form supramolecular structures. Such research delves into the assembly of copper(II) halogenobenzoates with nicotinamide into hydrogen-bonding networks, revealing intricate supramolecular arrays. These studies not only enhance our understanding of molecular interactions but also pave the way for the development of novel materials and catalysts (Halaška et al., 2016).

Medicinal Chemistry

The exploration of nicotinamide and its derivatives in medicinal chemistry has led to the discovery of compounds with antiprotozoal activity. This includes the synthesis of specific aza-analogues of furamidine that have shown efficacy against Trypanosoma brhodesiense and Plasmodium falciparum, highlighting their potential in treating diseases like sleeping sickness and malaria (Ismail et al., 2003).

Nutritional Science

Nicotinamide plays a crucial role in nutrition and cellular metabolism, impacting cellular survival, inflammation, and aging-related diseases. Its involvement in various cellular pathways underscores its potential in addressing immune system dysfunction, diabetes, and other age-related conditions (Maiese et al., 2009).

Environmental Chemistry

The reactivity of bromide-containing waters during oxidative treatment processes has been critically reviewed, with findings relevant to the environmental fate of bromide and related compounds. This research is vital for understanding the impact of bromine species in water treatment and environmental pollution (Heeb et al., 2014).

Future Directions

The future of TFMP derivatives is promising. Many novel applications of TFMP are expected to be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name

5-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClF3N2O/c14-8-3-7(5-19-6-8)12(21)20-9-1-2-11(15)10(4-9)13(16,17)18/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWPWMQQYLWQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC(=CN=C2)Br)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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